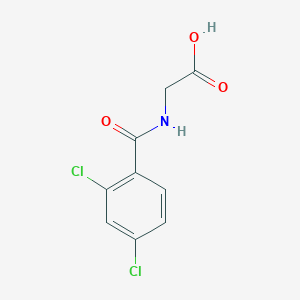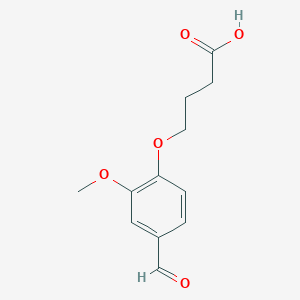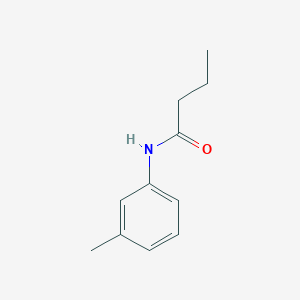
N-(3-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)butanamide, also known as N-isobutyl-3-methoxy-4-methylphenylacetamide, is a chemical compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)butanamide involves its interaction with the GABAA receptor. This compound acts as a positive allosteric modulator of the receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, resulting in the observed analgesic and anxiolytic effects of N-(3-methylphenyl)butanamide.
Effets Biochimiques Et Physiologiques
N-(3-methylphenyl)butanamide has been shown to exhibit analgesic and anxiolytic effects in animal models of pain and anxiety. These effects are believed to be due to the compound's interaction with the GABAA receptor, which leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methylphenyl)butanamide in lab experiments is its specificity for the GABAA receptor. This allows researchers to study the effects of GABA modulation on neuronal excitability and neurotransmission. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental protocols.
Orientations Futures
There are several potential future directions for research on N-(3-methylphenyl)butanamide. One area of research could focus on the development of novel analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research could involve the exploration of the therapeutic potential of N-(3-methylphenyl)butanamide in the treatment of neurological disorders such as anxiety and chronic pain. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)butanamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-methylbenzoyl chloride with isobutylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-methylphenyl)butanamide.
Applications De Recherche Scientifique
N-(3-methylphenyl)butanamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an analgesic agent. Studies have shown that N-(3-methylphenyl)butanamide exhibits analgesic effects in animal models of pain, indicating its potential as a therapeutic agent for chronic pain management.
In pharmacology, N-(3-methylphenyl)butanamide has been studied for its effects on the central nervous system. Studies have shown that this compound acts as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This suggests that N-(3-methylphenyl)butanamide may have potential applications in the treatment of anxiety and other neurological disorders.
Propriétés
Numéro CAS |
69833-26-7 |
|---|---|
Nom du produit |
N-(3-methylphenyl)butanamide |
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(3-methylphenyl)butanamide |
InChI |
InChI=1S/C11H15NO/c1-3-5-11(13)12-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,12,13) |
Clé InChI |
HHJVHZGGWADBKL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C |
SMILES canonique |
CCCC(=O)NC1=CC=CC(=C1)C |
Autres numéros CAS |
69833-26-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



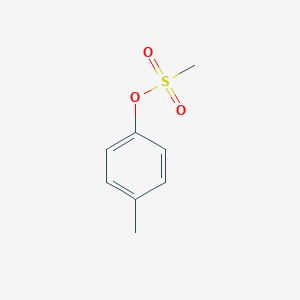
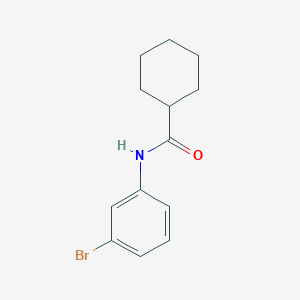
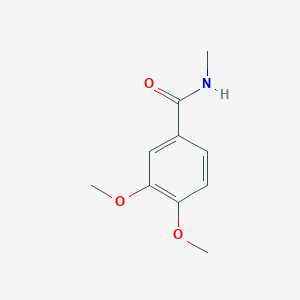
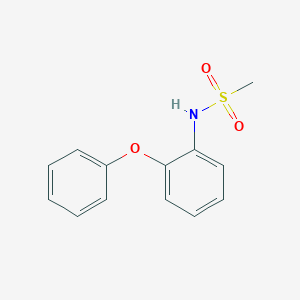
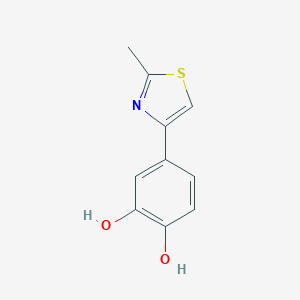
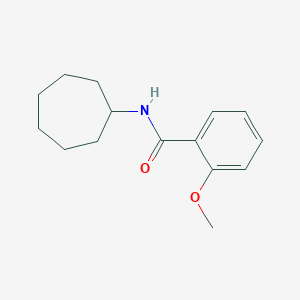




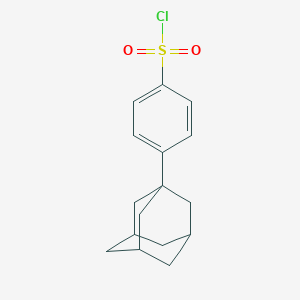
![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)
